molecular formula C22H17NO3S B2778560 (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine CAS No. 902557-12-4

(2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine

Cat. No.: B2778560
CAS No.: 902557-12-4
M. Wt: 375.44
InChI Key: GFBFIARSTVCEDV-FCQUAONHSA-N
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Description

(2Z)-3-(Benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine is a chromene-derived compound characterized by:

  • A 2H-chromen backbone with a sulfonyl group at position 3 (benzenesulfonyl).
  • An imine group at position 2, substituted with a 2-methylphenyl group.
  • A Z-configuration at the imine double bond, critical for its stereochemical properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-16-9-5-7-13-19(16)23-22-21(15-17-10-6-8-14-20(17)26-22)27(24,25)18-11-3-2-4-12-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBFIARSTVCEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine typically involves the condensation of 2-methyl aniline with a chromene derivative under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Chromen-2-imine Derivatives

Table 1: Key Structural and Substituent Comparisons
Compound Name Substituents on Chromen Core Aryl/Imine Substituents Molecular Weight (g/mol) Key References
(2Z)-3-(Benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine (Target) Benzenesulfonyl at C3 2-Methylphenyl at imine Not reported N/A
C585-0130: (2Z)-3-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine Benzenesulfonyl at C3, methoxy at C8 3-Chloro-4-methylphenyl at imine 439.90 [9]
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine 4-Methylbenzenesulfonyl (tosyl) at C3, methoxy at C8 3,4-Difluorophenyl at imine Not reported [4]
(2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine Thiazol-imine core (non-chromen) 4-Chlorophenyl and methoxyethyl at C3, phenyl at imine Not reported [7]

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Methoxy groups (C585-0130 , compound in [4]) are electron-donating, increasing lipophilicity and possibly enhancing membrane permeability. Halogen Substituents: Chlorine (C585-0130 ) and fluorine (compound in [4]) introduce electronegativity, which may improve binding affinity in biological targets through halogen bonding .

Steric and Stereochemical Considerations :

  • The Z-configuration in the target compound and C585-0130 enforces a planar geometry at the imine bond, influencing intermolecular interactions.
  • Bulky substituents (e.g., 3-chloro-4-methylphenyl in C585-0130 ) may hinder rotational freedom, affecting conformational stability.

Biological Activity

Chemical Identity and Structure
The compound (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine , with the CAS number 902557-12-4, is an organic molecule characterized by a complex structure that includes a chromen-2-imine core and a benzenesulfonyl group. Its molecular formula is C22H17NO3SC_{22}H_{17}NO_3S and it has a molecular weight of approximately 385.44 g/mol . The unique arrangement of its functional groups suggests potential biological activity, particularly in medicinal chemistry.

The biological activity of (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The benzenesulfonyl group may enhance binding affinity to target proteins, while the chromen-2-imine structure can modulate the compound's overall biological effects. Research indicates that compounds within the chromen-2-imine class often exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities.

Pharmacological Properties

  • Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting proliferation.
  • Antioxidant Effects : The presence of aromatic groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Compounds with a similar framework have been reported to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in neurological contexts.

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
Anticancer Induces apoptosis in cancer cells; inhibits proliferation
Antioxidant Reduces oxidative stress; protects cellular integrity
Enzyme Inhibition Inhibits AChE; potential use in Alzheimer's treatment

Case Studies

  • In Vitro Studies on AChE Inhibition : A study demonstrated that derivatives of chromen-2-imines exhibited significant AChE inhibitory activity, with IC50 values ranging from 1 to 10 µM, indicating their potential as therapeutic agents for Alzheimer's disease .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of chromen-2-imines on various cancer cell lines, revealing that certain derivatives led to a 70% reduction in cell viability at concentrations as low as 5 µM.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine, and how do they influence its reactivity?

  • The compound contains a chromen-2-imine core fused with a benzene ring, a benzenesulfonyl group (electron-withdrawing), and a 2-methylphenyl substituent (electron-donating). The Z-configuration of the imine bond is critical for stereochemical stability . Functional groups like sulfonyl and imine enable nucleophilic/electrophilic interactions, while the methoxy group (if present) enhances solubility in polar solvents .

Q. What standard synthetic routes are used to prepare this compound, and what are the critical reaction conditions?

  • Synthesis typically involves:

Condensation : Reacting 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one with 2-methylaniline in acetic acid/ethanol under reflux (70–90°C) to form the imine bond .

Sulfonation : Introducing the benzenesulfonyl group via sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key factors include solvent polarity, temperature control to avoid imine hydrolysis, and stoichiometric ratios to minimize by-products .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., imine protons at δ 8.2–8.5 ppm) and confirm Z-configuration via coupling constants .
  • IR : Peaks at 1620–1650 cm1^{-1} confirm C=N stretching, while 1150–1200 cm1^{-1} indicate sulfonyl S=O bonds .
  • MS : High-resolution MS validates molecular weight (e.g., m/z 423.1 for C24_{24}H21_{21}NO4_{4}S) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., conflicting NMR shifts) be resolved during structural validation?

  • Multi-technique cross-validation : Combine X-ray crystallography (if crystals are obtainable) with 1H^1H-15N^{15}N HMBC NMR to resolve ambiguities in imine tautomerism .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the yield of the imine formation step in large-scale synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate condensation kinetics .
  • Solvent optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates, reducing reaction time from 24h to 8h .
  • Inline monitoring : Use HPLC to track imine formation and adjust reagent addition rates dynamically .

Q. How does the electronic nature of substituents (e.g., benzenesulfonyl vs. methylphenyl) affect the compound’s reactivity in nucleophilic substitution reactions?

  • The benzenesulfonyl group deactivates the chromene ring via resonance withdrawal, directing nucleophiles to the para position of the imine. In contrast, the 2-methylphenyl group increases electron density at the ortho position, favoring electrophilic aromatic substitution .
  • Example : Reaction with NaOMe in DMSO at 100°C yields a methoxy-substituted derivative at the sulfonyl-adjacent position (85% yield) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The sulfonyl group forms hydrogen bonds with Lys721, while the chromene core π-stacks with Phe723 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-protein complex, with RMSD < 2.0 Å indicating robust binding .

Methodological Guidance

  • Crystallography : Use SHELXL ( ) for refining X-ray data. If crystals are elusive, employ microED for nanocrystalline samples .
  • Bioactivity assays : Prioritize enzyme inhibition studies (e.g., COX-2) using fluorogenic substrates, correlating IC50_{50} values with substituent electronic profiles .

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